molecular formula C13H9N B1665455 Acridine CAS No. 260-94-6

Acridine

Cat. No.: B1665455
CAS No.: 260-94-6
M. Wt: 179.22 g/mol
InChI Key: DZBUGLKDJFMEHC-UHFFFAOYSA-N
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Description

Acridine is an organic compound and a nitrogen heterocycle with the formula C₁₃H₉N. It is a planar molecule structurally related to anthracene, with one of the central CH groups replaced by nitrogen. This compound is almost colorless and crystallizes in needles. Historically, it was first isolated from coal tar by Carl Gräbe and Heinrich Caro in 1870 . This compound and its derivatives have been used in various applications, including dyes and pharmaceuticals.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form acridone.

    Reduction: Reduction of this compound can yield dihydrothis compound.

    Substitution: this compound can participate in substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Major Products:

    Acridone: Formed from the oxidation of this compound.

    Dihydrothis compound: Formed from the reduction of this compound.

    Halogenated Acridines: Formed from halogenation reactions.

Mechanism of Action

Acridine exerts its effects primarily through DNA intercalation. The planar structure of this compound allows it to insert between DNA base pairs, disrupting DNA synthesis and function. This intercalation can inhibit enzymes such as topoisomerase and telomerase, leading to cytotoxic effects on cancer cells . This compound derivatives can also target lysosomes in cancer cells, contributing to their anticancer activity .

Safety and Hazards

Swallowing large amounts of acridine can lead to death . Getting it on your skin can cause dermatitis and phototoxicity, as well as possibly exacerbating any pre-existing skin conditions . Eye exposure to this compound can lead to irritation and eye lesions . Chronic exposure to this compound leads to widespread toxicity .

Future Directions

Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . This compound medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of this compound derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of this review with a focus on recently designed this compound derivatives .

Biochemical Analysis

Biochemical Properties

Acridine derivatives are known to interact with various biomolecules, primarily nucleic acids. They intercalate or bind with the nucleic acid (either DNA or RNA) present in organisms . This binding results from the electrostatic interactions of this compound molecules between the nucleic acid-base pairs .

Cellular Effects

This compound has a wide range of effects on cells and cellular processes. It is a potent photosensitizer that can initiate and inhibit a wide range of biological changes and cell development . The unique planar ring structure allows this compound derivatives to act as DNA intercalators and to inhibit topoisomerase or telomerase enzymes .

Molecular Mechanism

The mechanism of action of this compound primarily involves its interaction with DNA. The planar structure of this compound allows it to intercalate into the double-stranded DNA, causing the helical structure to unwind . This intercalation is driven by charge transfer and π-stacking interactions .

Temporal Effects in Laboratory Settings

Over time, this compound derivatives have shown stability and have been used to study and monitor several biochemical, metabolic, and pharmacological processes

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with nucleic acids

Transport and Distribution

Given its ability to intercalate into DNA, it is likely that this compound can be transported and distributed within cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus due to its interaction with DNA

Comparison with Similar Compounds

Acridine is structurally similar to other nitrogen-containing heterocycles such as quinoline and phenanthridine. its unique planar structure and ability to intercalate into DNA distinguish it from these compounds. Similar compounds include:

This compound’s versatility in biological and industrial applications, combined with its unique chemical properties, makes it a compound of significant interest in scientific research and industry.

Properties

IUPAC Name

acridine
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InChI

InChI=1S/C13H9N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H
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InChI Key

DZBUGLKDJFMEHC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2
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Molecular Formula

C13H9N
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DSSTOX Substance ID

DTXSID8059766
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Molecular Weight

179.22 g/mol
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Physical Description

Small colorless needle-like crystalline solid. Slightly soluble in hot water. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. Sublimes before melting when heated. May be toxic by ingestion., Pale yellow solid; [Merck Index] Colorless solid; [Hawley] Yellow crystalline powder; [MSDSonline], Small colorless needle-like crystalline solid.
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Boiling Point

655 °F at 760 mmHg (NTP, 1992), 345.5 °C @ 760 mm Hg, 655 °F
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Solubility

SLIGHTLY SOL IN HOT WATER; VERY SOL IN ALCOHOL, ETHER, BENZENE AND CARBON DISULFIDE, Freely sol in hydrocarbons; slightly soluble in boiling water, liquid ammonia, liguid sulfur dioxide; sparingly soluble in light petroleum, Very soluble in carbon disulfide; very soluble in ethanol, ether, benzene; slightly soluble in water, 1 gm soluble in <1 ml boiling benzene or alcohol; 5 ml benzene (20 °C); 6 ml alcohol (20 °C); 16 ml of ether (20 °C); 1.8 ml boiling cyclohexane., In water= 38.4 mg/L at 24 °C.
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Density

1.2 at 68 °F (approx.) (USCG, 1999) - Denser than water; will sink, 1.005 @ 20 °C/4 °C, 1.2
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Vapor Pressure

1 mmHg at 255.9 °F (NTP, 1992), Vapor pressure= 1.35X10-4 mm Hg at 25 °C /extrapolated from experimentally-derived coefficients/, 1 MM HG @ 129 °C, varies depending upon the specific compound
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Color/Form

RHOMBOHEDRAL NEEDLES OR PRISMS FROM ALCOHOL; MONOCLINIC, ORTHORHOMBIC, SMALL COLORLESS NEEDLES, ORTHORHOMBIC PLATES, NEEDLES FROM DILUTED ALCOHOL, SMALL, COLORLESS OR FAINTLY YELLOW CRYSTALS

CAS No.

260-94-6, 39327-16-7
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Melting Point

225 to 230 °F (NTP, 1992), 111 °C; 106 °C (form a); 110 °C (form b), 225-230 °F
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Synthesis routes and methods I

Procedure details

A procedure similar to that described in Example XXIV was used for the preparation of 21. 1.28 g (3.00 mmol) of acridine TFP ester 20 gave 1.04 g (92% yield) of 21 as a pale yellow solid foam:
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
92%

Synthesis routes and methods II

Procedure details

To a cold, stirring methylene chloride solution (30 ml; 0° C.) of 2-chloro-4H-1,2,3-benzodioxaphosphorin-4-one (2.4 ml of 1M methylene chloride solution; 2.4 mmol) and pyridine (0.2 g; 2.4 mmol) was added the DMT-protected pseudonucleoside of Example 2, paragraph A (0.55 g; 0.8 mmol). After stirring at 0° C. for 1 hour, the reaction mixture was poured into 1M TEAB aqueous solution (60 ml). The organic solution was separated, dried, concentrated. The residue was purified by flash column chromatography, eluted with 1% Et3N/CH2Cl2, 1% Et3N/1%CH3OH/CH2Cl2. The combined fraction of the product was washed with 1M TEAB aqueous solution, dried over Na2SO4, and concentrated, affording 0.19 g, 65% of the phosphorylated DMT-protected acridine pseudonucleotide.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
catalyst
Reaction Step Two
Yield
65%

Synthesis routes and methods III

Procedure details

3-Chloroacridinecarboxylic acid. The isatin product from step (a) was refluxed in 300 mL of 10% KOH solution in water for ca. 48 h. The solution was cooled and acidified to pH 2-3 with HCl. The yellow solid was suction filtered after 1 h and then washed with water. The solid was air-dried over night, washed with CH2Cl2 and then air-dried yielding 23.76 g of the acridine acid. 1H NMR (DMSO-d6) 8 7.72-8.30 (m, 7H).
Name
3-Chloroacridinecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

The isatin product was refluxed in 110 mL of 10% KOH solution in water over night. The dark green mixture was cooled and acidified with 400 mL of 1:1 ice/5 M HCl. The solid was washed with water and air-dried yielding the acridine acid. 1H NMR (DMSO-d6) δ 7.81-7.94 (m, 4H), 8.31-8.36 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

The isatin product from step (a) was refluxed in 300 mL of 10% KOH solution in water for ca. 48 h. The solution was cooled and acidified to pH 2-3 with HCl. The yellow solid was suction filtered after 1 h and then washed with water. The solid was air-dried over night, washed with CH2Cl2 and then air-dried yielding 23.76 g of the acridine acid. 1H NMR (DMSO-d6) δ 7.72-8.30 (m, 7H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
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Reaction Step One
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Reaction Step One
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acridine
Reactant of Route 2
Acridine
Reactant of Route 3
Acridine
Reactant of Route 4
Acridine
Reactant of Route 5
Acridine
Reactant of Route 6
Acridine
Customer
Q & A

A: Acridines are known for their ability to intercalate into DNA [, , , , ]. This interaction involves the insertion of the planar acridine ring system between the base pairs of DNA, disrupting its structure and function. This disruption can lead to a variety of downstream effects, including inhibition of DNA replication and transcription, leading to cell death [, , , ]. For instance, certain this compound derivatives have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and transcription [, ].

ANone: this compound is a tricyclic organic compound with a nitrogen atom bridging two benzene rings.

    • UV-Vis Absorption: this compound exhibits characteristic absorption bands in the UV-Vis region, with a major peak around 350-360 nm, dependent on the solvent and substituents [, ].
    • Fluorescence: this compound derivatives often exhibit fluorescence, which can be sensitive to their environment and interactions with other molecules [, ]. The fluorescence properties can be significantly influenced by substituents on the this compound ring.

    A: Computational chemistry plays a crucial role in understanding the interaction of this compound derivatives with DNA. Molecular docking studies have been employed to predict the binding modes and affinities of this compound-based compounds to specific DNA sequences []. For example, researchers have used molecular docking to design chalcone-substituted 9-anilinoacridines as potential HER2 inhibitors for breast cancer treatment []. Additionally, density functional theory (DFT) calculations have been used to investigate the photochemical mechanisms of this compound derivatives, providing insights into their excited-state properties and reactivity [].

    A: SAR studies are crucial for optimizing the biological activity of this compound derivatives [, ].

    • Side Chain Modifications: Studies on this compound-4-carboxamides show that the nature, length, and position of the side chain significantly influence DNA binding kinetics, antitumor activity, and selectivity for GC-rich DNA sequences [].
    • Chromophore Substitutions: Substitutions on the this compound ring system can impact both cytotoxicity and the targeted topoisomerase isoform (I or II) []. Bulky substituents generally decrease activity, while certain substitutions at the 5-position or a 7-phenyl group enhance cytotoxicity and shift the mechanism towards topoisomerase II inhibition [].

    A: this compound dyes have a rich history in biological research. This compound orange, for example, has been extensively used as a fluorescent dye for staining DNA and RNA, allowing for the visualization of cellular structures and processes [, , , , ]. Its metachromatic properties, meaning its fluorescence emission changes depending on the molecule it binds to, make it a valuable tool for distinguishing between different cell types and cellular components [, ].

    ANone: this compound research has fostered collaboration between various disciplines, including:

    • Chemistry and Biology: The synthesis of novel this compound derivatives with tailored properties has driven research in medicinal chemistry, particularly in the development of anticancer agents [, , , ].
    • Photochemistry and Materials Science: The unique photophysical properties of acridines, such as their ability to absorb and emit light, have sparked interest in their use as photosensitizers in photodynamic therapy and as components in organic light-emitting diodes (OLEDs) [].

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